molecular formula C16H23N3O3S B2799015 7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421463-89-9

7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2799015
CAS No.: 1421463-89-9
M. Wt: 337.44
InChI Key: SXVXBWBBJDFGSJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrimido[2,1-b][1,3]thiazine ring, which is a type of nitrogen-containing heterocycle. The presence of nitrogen in the ring can contribute to the compound’s biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with active methylene reagents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound is involved in various chemical reactions, such as methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, as studied by Kappe and Roschger (1989) (Kappe & Roschger, 1989).
  • Youssef et al. (2012) reported its synthesis using microwave-assisted reaction conditions, which provided higher yields in shorter times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

Crystal Structure and Characterization

  • The compound's crystal structure, characterized through techniques like NMR and X-ray diffraction, was reported by Li et al. (2013), highlighting its conformation and intermolecular interactions (Li, Tian, & Wang, 2013).

Biological Activity

  • Some derivatives of this compound have been investigated for their potential biological activities. For example, Gein et al. (2015) synthesized derivatives that exhibited antimicrobial activity (Gein et al., 2015).

Antimicrobial and Antioxidant Properties

  • Dey et al. (2022) synthesized derivatives of this compound and evaluated them for antimicrobial and antioxidant activities, finding some compounds with significant effects (Dey et al., 2022).

Other Applications

  • Research by Sayed et al. (2006) also suggested the potential of derivatives for antimicrobial activity, highlighting the diverse applications of these compounds in biological contexts (Sayed, Shamroukh, & Rashad, 2006).

Future Directions

Given the importance of nitrogen-containing heterocycles in medicinal chemistry, further studies on this compound and similar compounds could be valuable .

Properties

IUPAC Name

7-ethyl-8-methyl-6-oxo-N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-13-10(2)18-16-19(15(13)21)8-11(9-23-16)14(20)17-7-12-5-4-6-22-12/h11-12H,3-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVXBWBBJDFGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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